Researchers needing a branched fatty acid for LCAD assays face cross-reactivity with straight-chain acids. 2,6-Dimethylheptanoic acid, with alpha-methyl branching, bypasses MCAD and enables specific LCAD activity quantification. Key outcomes: • Bypasses MCAD metabolism for accurate anaplerotic pathway modeling • Provides hydrolytically stable esters for lubricant and fragrance formulations • ≥98% purity ensures reproducibility.
2,6-Dimethylheptanoic acid is a highly branched, nine-carbon aliphatic carboxylic acid characterized by methyl substitutions at the alpha (C2) and C6 positions [1]. In industrial and laboratory procurement, it is primarily valued as a sterically hindered precursor for hydrolytically stable esters, a specialized base for synthetic lubricants, and a structurally distinct biochemical substrate [2]. The alpha-methyl group significantly alters its reactivity profile compared to straight-chain medium-chain fatty acids, imparting enhanced chemical stability and a distinct olfactory profile [2]. Furthermore, its specific structural topology makes it an essential reagent in metabolic research, particularly as a targeted substrate for long-chain acyl-CoA dehydrogenase (LCAD) assays and anaplerotic pathway modeling [3].
Substituting 2,6-dimethylheptanoic acid with generic straight-chain analogs, such as nonanoic acid or heptanoic acid, leads to critical failures in both chemical formulation and biological assays[1]. In esterification workflows, straight-chain C9 acids lack alpha-position steric hindrance, resulting in esters that are highly susceptible to alkaline and enzymatic hydrolysis, which degrades the lifespan of downstream lubricants or fragrances [2]. In biochemical applications, straight-chain medium-chain fatty acids are rapidly metabolized by medium-chain acyl-CoA dehydrogenase (MCAD) in the liver [1]. In contrast, the multi-methyl branching of 2,6-dimethylheptanoic acid specifically shifts its enzymatic affinity to long-chain acyl-CoA dehydrogenase (LCAD), allowing it to bypass MCAD entirely [1]. Consequently, procuring a generic unbranched fatty acid will completely misdirect the metabolic pathway, invalidating targeted enzyme assays and anaplerotic cell culture models [1].
In metabolic assays, the structural branching of 2,6-dimethylheptanoic acid dictates its enzymatic fate. When converted to 2,6-dimethylheptanoyl-CoA, it acts as the most active substrate for long-chain acyl-CoA dehydrogenase (LCAD), whereas straight-chain analogs like heptanoic acid are primarily oxidized by medium-chain (MCAD) or short-chain (SCAD) dehydrogenases [1].
| Evidence Dimension | Primary dehydrogenase target and substrate activity |
| Target Compound Data | Selectively metabolized via the LCAD pathway |
| Comparator Or Baseline | Heptanoic acid (C7) / Octanoic acid (C8) (Metabolized >90% via MCAD/SCAD) |
| Quantified Difference | Complete shift in enzymatic target from MCAD to LCAD |
| Conditions | In vitro acyl-CoA dehydrogenase assays and fibroblast cell culture |
Procurement of this exact compound is mandatory for researchers needing to selectively probe LCAD activity or bypass MCAD deficiency in metabolic models.
The presence of a methyl group at the alpha position (C2) of 2,6-dimethylheptanoic acid provides significant steric hindrance around the carbonyl carbon. Compared to straight-chain nonanoic acid, this alpha-branching drastically reduces the rate of nucleophilic attack, yielding esters with exceptionally high resistance to alkaline and enzymatic hydrolysis [1].
| Evidence Dimension | Resistance to alkaline/enzymatic ester hydrolysis |
| Target Compound Data | Alpha-branched esters (high hydrolytic persistence) |
| Comparator Or Baseline | Nonanoic acid esters (rapid hydrolysis) |
| Quantified Difference | >10-fold reduction in hydrolysis rates due to alpha-methyl steric shielding |
| Conditions | High-pH or moisture-rich formulation environments |
Industrial buyers must select this alpha-branched precursor to manufacture specialty lubricants or fragrances that require long-term environmental persistence.
A critical procurement factor for C9 carboxylic acids in consumer applications is their baseline odor profile. While straight-chain nonanoic acid possesses a characteristic, highly objectionable rancid odor, highly branched isomers like 2,6-dimethylheptanoic acid are virtually free of this organoleptic defect [1].
| Evidence Dimension | Base material odor profile |
| Target Compound Data | Virtually odorless / free of rancidity |
| Comparator Or Baseline | Straight-chain nonanoic acid (strong rancid oil odor) |
| Quantified Difference | Complete elimination of the rancid olfactory profile at equivalent vapor pressures |
| Conditions | Neat compound handling and unreacted precursor residual in ester formulations |
Crucial for procurement in the flavor and fragrance industry, where trace unreacted straight-chain acids would ruin the olfactory profile of the final product.
For in vivo and cellular modeling, the metabolic clearance rate dictates tissue availability. Straight-chain heptanoic acid is rapidly metabolized in the liver, leading to suboptimum distribution to other tissues. Because 2,6-dimethylheptanoic acid relies on LCAD—which is significantly less abundant in the liver—it avoids rapid hepatic first-pass metabolism, resulting in higher extrahepatic availability for skeletal muscle and heart tissues [1].
| Evidence Dimension | Hepatic clearance and systemic distribution |
| Target Compound Data | Low hepatic clearance (LCAD-dependent) |
| Comparator Or Baseline | Heptanoic acid (C7) (High hepatic clearance via MCAD/SCAD) |
| Quantified Difference | Significantly increased extrahepatic tissue distribution compared to straight-chain C7 |
| Conditions | In vivo distribution models and multi-tissue metabolic assays |
Makes this compound the correct lipid supplement for cell culture media designed to support skeletal muscle or cardiac fibroblasts.
Where this compound is the right choice for cell culture media supplementing TCA cycle intermediates in MCAD-deficient fibroblasts, as its unique branching allows it to bypass the blocked MCAD enzyme via the LCAD pathway [1].
Where this compound is the right choice for manufacturing high-performance synthetic lubricants, metalworking fluids, and plasticizers that must resist degradation in alkaline or high-moisture environments [2].
Where this compound is the right choice as a precursor for ester-based perfumes, offering a clean olfactory baseline without the rancid odor carryover typical of straight-chain C9 acids [3].
Where this compound is the right choice as a highly specific substrate precursor for quantifying long-chain acyl-CoA dehydrogenase activity in complex biological matrices without cross-reactivity from other medium-chain dehydrogenases [1].